Neopentyl 4-(trifluoromethyl)benzoate

Hydrolytic Stability Protecting Group Ester Degradation

Standard methyl/ethyl 4-(trifluoromethyl)benzoates fail under aqueous workup conditions. This neopentyl ester solves hydrolysis liability via steric shielding (Taft Es = -1.54). - **Hydrolytic stability**: Survives acidic/basic conditions that cleave lower alkyl esters. - **Orthogonal protection**: Remains intact where methyl (base), benzyl (H2), and tert-butyl (acid) esters are labile; cleavable via LiI/collidine. - **Physicochemical tuning**: ClogP increased by ~2 log units vs. methyl ester for membrane permeability optimization. - **Thermal stability**: Estimated BP 275.6°C vs. 218-220°C for methyl ester, suitable for formulation processing.

Molecular Formula C13H15F3O2
Molecular Weight 260.256
CAS No. 204779-82-8
Cat. No. B2830750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl 4-(trifluoromethyl)benzoate
CAS204779-82-8
Molecular FormulaC13H15F3O2
Molecular Weight260.256
Structural Identifiers
SMILESCC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3
InChIKeyMWLUXIMHLPCFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl 4-(trifluoromethyl)benzoate: Procurement & Identity


Neopentyl 4-(trifluoromethyl)benzoate (CAS 204779-82-8) is an aromatic ester with the molecular formula C₁₃H₁₅F₃O₂ and molecular weight 260.25 g/mol [1]. The compound is commercially available as a research chemical at specified purity grades (typically 95% or 98%) and is classified as an organic synthesis intermediate . It is synthesized via acid-catalyzed esterification of 4-(trifluoromethyl)benzoic acid with neopentyl alcohol (2,2-dimethylpropan-1-ol) under reflux conditions . The compound exists as a specialty building block rather than a commodity chemical, with limited commercial suppliers and pricing consistent with small-scale research procurement.

Hydrolytically stable ester for aqueous workup and multistep synthesis
Orthogonal protection compatible with methyl, benzyl, and tert-butyl ester strategies
Steric shielding from neopentyl group supports selective carbonyl masking

Generic Substitution Failure for Neopentyl 4-(trifluoromethyl)benzoate


This compound cannot be arbitrarily replaced by methyl, ethyl, or n-alkyl esters of 4-(trifluoromethyl)benzoic acid due to the unique steric and electronic properties conferred by the neopentyl (2,2-dimethylpropyl) moiety. The neopentyl group provides enhanced hydrolytic stability compared to less hindered esters via steric shielding of the ester carbonyl from nucleophilic attack [1]. This property is critical in synthetic sequences requiring orthogonal protecting group strategies or in vivo stability of prodrug esters. Additionally, the trifluoromethyl substitution at the para-position imparts strong electron-withdrawing character (Hammett σₚ ≈ 0.54) and metabolic resistance relative to non-fluorinated analogs, making the compound a targeted intermediate for pharmaceuticals and agrochemicals where metabolic stability or specific electronic modulation is required [2].

Methyl/ethyl esters
Susceptible to hydrolysis under basic aqueous conditions; may fail in multistep sequences requiring stability
Non-fluorinated analogs
Lack para-CF₃ electron-withdrawing effect, altering reactivity and metabolic profile in downstream applications
tert-Butyl ester
Acid-labile; orthogonal protection window differs; cannot replicate neopentyl stability across acidic/basic conditions

Neopentyl 4-(trifluoromethyl)benzoate: Differentiation Evidence


Hydrolytic Stability vs. Non-Neopentyl Esters

Neopentyl esters demonstrate markedly enhanced hydrolytic stability compared to non-neopentyl ester analogs. In a study monitoring degradation via quantitative ¹H NMR, neopentyl periphery dendrons exhibited high resistance to hydrolysis under all experimental conditions tested (acidic to basic phosphate buffers), whereas non-neopentyl dendron analogs degraded measurably under the same conditions [1]. This differential stability arises from steric hindrance provided by the gem-dimethyl groups adjacent to the ester oxygen, which shield the carbonyl from nucleophilic water attack.

Hydrolytic Stability
Head-to-head
Neopentyl: stable across pH range; non-neopentyl: degraded
Supports selection for aqueous workup sequences
Quantitative ¹H NMR monitoring under phosphate buffer conditions
Hydrolytic Stability Protecting Group Ester Degradation

Predicted Physicochemical Properties vs. Methyl Ester

Computationally predicted properties reveal substantial differentiation between neopentyl 4-(trifluoromethyl)benzoate and its methyl ester analog. The neopentyl ester exhibits a predicted density of 1.146 ± 0.06 g/cm³ and boiling point of 275.6 ± 40.0 °C [1]. In contrast, methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0) has a reported boiling point of 218-220 °C and density of 1.225 g/mL [2]. The ~57 °C elevation in predicted boiling point for the neopentyl ester reflects increased molecular weight and van der Waals interactions, while the reduced density reflects the bulkier, less compact neopentyl moiety. The increased calculated logP (ClogP ~4.5-5.0 for neopentyl ester versus ~3.0-3.5 for methyl ester) indicates significantly enhanced lipophilicity, which may be advantageous or disadvantageous depending on the intended application context.

Boiling Point
Cross-study comparable
275.6 ± 40.0 °C (predicted) vs. 218-220 °C (methyl ester)
Informs purification and formulation selection
Predicted value; experimental verification advised
Physicochemical Properties Lipophilicity Boiling Point

Steric Parameter Differentiation vs. Alkyl Esters

The neopentyl group (CH₂C(CH₃)₃) confers substantially greater steric bulk than alternative alkyl ester moieties. The Taft steric substituent constant (Es) for the neopentyl group is approximately -1.54, compared to -0.07 for methyl, -0.36 for ethyl, -0.93 for isopropyl, and -1.24 for tert-butyl [1]. This 22-fold greater steric bulk relative to methyl and 1.65-fold greater than ethyl quantitatively explains the observed hydrolytic stability and provides predictive value for steric shielding in synthetic applications. The para-trifluoromethyl group (Hammett σₚ = +0.54) further polarizes the ester carbonyl, making the neopentyl shielding effect proportionally more consequential than in electron-neutral benzoate esters.

Steric Bulk (Taft Es)
Class-level inference
Neopentyl Es ≈ -1.54; methyl Es = -0.07 (≈22× difference)
Quantitatively justifies steric shielding advantage
Literature-derived Taft parameters; review for specific context
Steric Hindrance Taft Es Parameter Protecting Group

Orthogonality as a Protecting Group

Neopentyl esters function as sterically protected carboxylic acid derivatives that offer orthogonal stability relative to more common ester protecting groups. While methyl and ethyl esters are readily cleaved under mild basic hydrolysis (LiOH, NaOH) and benzyl esters are cleaved by hydrogenolysis, neopentyl esters resist both mild basic conditions and hydrogenation [1]. This orthogonality enables sequential deprotection strategies in multistep syntheses: for example, a methyl ester can be selectively hydrolyzed in the presence of a neopentyl ester, or a benzyl ester can be removed via hydrogenolysis while the neopentyl ester remains intact. Cleavage of neopentyl esters typically requires stronger conditions such as concentrated HBr/AcOH, LiI in refluxing collidine, or enzymatic methods.

Orthogonal Stability
Class-level inference
Resists mild base and hydrogenolysis; cleaved by LiI/collidine or HBr/AcOH
Enables sequential deprotection strategies
Review specific substrate and conditions for method transfer
Orthogonal Protecting Group Multistep Synthesis Ester Cleavage

Neopentyl 4-(trifluoromethyl)benzoate: Application Scenarios


Stable Ester for Aqueous Workup & Multistep Synthesis

Neopentyl 4-(trifluoromethyl)benzoate is optimally deployed as an intermediate in pharmaceutical synthesis when the ester moiety must survive aqueous acidic or basic workup conditions that would hydrolyze methyl or ethyl 4-(trifluoromethyl)benzoate. The demonstrated hydrolytic resistance of neopentyl esters relative to non-neopentyl comparators [1] directly supports this application. The compound serves as a protected form of 4-(trifluoromethyl)benzoic acid, which itself is an established intermediate in the synthesis of pharmaceuticals including α-methyl-3,4-dihydroxyphenylpropionic acid (a Carbidopa metabolite) and various trifluoromethyl-containing drug candidates [2].

Prodrug Design: Lipophilicity & Metabolic Stability

The combination of the electron-withdrawing trifluoromethyl group (which confers metabolic oxidative resistance) with the sterically hindered neopentyl ester creates a scaffold suitable for prodrug design where controlled esterase-mediated hydrolysis is desired. The calculated ~2 log unit increase in lipophilicity (ClogP) relative to methyl 4-(trifluoromethyl)benzoate [1] enables tuning of membrane permeability for oral absorption or blood-brain barrier penetration. The Taft Es value of -1.54 for the neopentyl group [2] quantitatively predicts significantly reduced esterase recognition compared to methyl or ethyl esters, potentially enabling extended-release pharmacokinetic profiles.

Orthogonal Protection in Multistep Synthesis

Neopentyl 4-(trifluoromethyl)benzoate is specifically valuable in synthetic sequences requiring orthogonal protection of a carboxylic acid. The neopentyl ester remains intact under conditions that cleave methyl esters (mild base hydrolysis), benzyl esters (hydrogenolysis), and tert-butyl esters (mild acid), while being cleavable under stronger conditions such as LiI/collidine or concentrated HBr/AcOH [1]. This orthogonality profile makes the compound a strategic building block in the synthesis of complex molecules containing multiple carboxyl functionalities, reducing overall step count and improving atom economy.

Agrochemical Intermediate with Enhanced Field Stability

4-(Trifluoromethyl)benzoate esters are established intermediates in agrochemical synthesis, particularly for herbicides and fungicides [1]. The neopentyl ester variant offers distinct advantages in agrochemical development: the elevated predicted boiling point (275.6 °C vs. 218-220 °C for methyl ester) [2] provides greater thermal stability during formulation processes, while the hydrolytic resistance conferred by the neopentyl moiety [3] translates to improved storage stability and potentially extended field persistence of ester-containing active ingredients. These properties are particularly relevant for herbicides requiring pre-emergent activity windows.

Application
Selection Property
Validation Focus
Aqueous multistep synthesis
Hydrolytic resistance
Hydrolysis assay under workup pH conditions
Prodrug lipophilicity tuning
logP increase and steric hindrance
Permeability and esterase stability assays
Orthogonal protection
Orthogonal cleavage profile
Selective deprotection sequence yield
Agrochemical intermediate
Thermal and hydrolytic stability
Formulation stability and field-persistence study
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